molecular formula C20H26N2 B8388235 (1-Benzyl-4-m-tolylpiperidin-4-yl)methanamine

(1-Benzyl-4-m-tolylpiperidin-4-yl)methanamine

Cat. No.: B8388235
M. Wt: 294.4 g/mol
InChI Key: ZYWYFSISMPUICQ-UHFFFAOYSA-N
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Description

(1-Benzyl-4-m-tolylpiperidin-4-yl)methanamine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom at one position This compound is characterized by the presence of a benzyl group, a 3-methylphenyl group, and an aminomethyl group attached to the piperidine ring

Preparation Methods

The synthesis of (1-Benzyl-4-m-tolylpiperidin-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with benzyl chloride and 3-methylphenylamine under basic conditions. The reaction typically proceeds as follows:

    Step 1: Formation of the intermediate by reacting 4-piperidone with benzyl chloride in the presence of a base such as sodium hydroxide.

    Step 2: The intermediate is then reacted with 3-methylphenylamine to form the final product, this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(1-Benzyl-4-m-tolylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1-Benzyl-4-m-tolylpiperidin-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1-Benzyl-4-m-tolylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(1-Benzyl-4-m-tolylpiperidin-4-yl)methanamine can be compared with other similar compounds, such as:

    1-Benzyl-4-phenylpiperidine: Lacks the 3-methyl group on the phenyl ring, which may affect its chemical and biological properties.

    1-Benzyl-4-(4-methylphenyl)-4-aminomethyl-piperidine: Has a methyl group at the 4-position of the phenyl ring, which may result in different reactivity and interactions.

    1-Benzyl-4-(3-chlorophenyl)-4-aminomethyl-piperidine:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

[1-benzyl-4-(3-methylphenyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C20H26N2/c1-17-6-5-9-19(14-17)20(16-21)10-12-22(13-11-20)15-18-7-3-2-4-8-18/h2-9,14H,10-13,15-16,21H2,1H3

InChI Key

ZYWYFSISMPUICQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)CN

Origin of Product

United States

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